

"4-Chloro-2-methylbutanoic acid" IUPAC nomenclature and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-methylbutanoic acid

Cat. No.: B12912489

[Get Quote](#)

An In-depth Technical Guide to 4-Chloro-2-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-2-methylbutanoic acid**, a halogenated carboxylic acid of interest in synthetic organic chemistry. Due to the limited availability of experimental data for this specific compound, this guide combines confirmed nomenclature and registry information with a proposed synthesis protocol based on established chemical principles, alongside comparative data from structurally similar molecules to infer its physicochemical properties.

IUPAC Nomenclature and CAS Number

The compound "**4-Chloro-2-methylbutanoic acid**" is identified by the following:

- IUPAC Name: **4-Chloro-2-methylbutanoic acid**
- CAS Number: 672305-40-7

Physicochemical Properties

Experimental data for **4-Chloro-2-methylbutanoic acid** is not readily available in the literature. The following table summarizes key physicochemical properties of structurally related analogs,

4-chlorobutanoic acid and 2-methylbutanoic acid, to provide an estimated profile.

Property	4-Chlorobutanoic Acid	2-Methylbutanoic Acid	4-Chloro-2-methylbutanoic acid (Predicted)
Molecular Formula	C ₄ H ₇ ClO ₂	C ₅ H ₁₀ O ₂	C ₅ H ₉ ClO ₂
Molecular Weight	122.55 g/mol	102.13 g/mol	136.58 g/mol
Melting Point	16 °C[1]	-70 °C	Likely a low-melting solid or liquid
Boiling Point	67-72 °C @ 2.5 Torr[1]	176-177 °C @ 760 mm Hg	Expected to be between the two analogs
Density	1.2373 g/cm ³ @ 20 °C[1]	0.936 g/mL @ 25 °C	Likely between 1.0 and 1.2 g/cm ³
pKa	4.52 @ 18 °C[2]	4.8	Expected to be in the range of 4.5 - 5.0
Water Solubility	Soluble[3]	45 g/L @ 20 °C[4]	Expected to be moderately soluble

Experimental Protocols

Proposed Synthesis of 4-Chloro-2-methylbutanoic Acid via Malonic Ester Synthesis

The following is a proposed, detailed methodology for the synthesis of **4-Chloro-2-methylbutanoic acid** based on the well-established malonic ester synthesis route. This protocol has not been experimentally validated for this specific compound but is based on sound organic chemistry principles.[5][6][7][8][9][10]

Overall Reaction Scheme:

- Alkylation of Diethyl Malonate: Diethyl malonate is first alkylated with a suitable methylating agent (e.g., methyl iodide).

- **Second Alkylation:** The resulting diethyl methylmalonate is then alkylated with a 2-chloroethylating agent (e.g., 1-bromo-2-chloroethane).
- **Hydrolysis and Decarboxylation:** The dialkylated malonic ester is subsequently hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield the final product.

Step-by-Step Protocol:

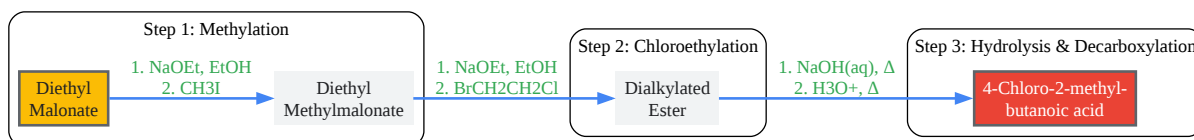
- **Preparation of Diethyl Methylmalonate:**
 - In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution in an ice bath and add diethyl malonate (1.0 eq) dropwise with stirring.
 - After the addition is complete, add methyl iodide (1.0 eq) dropwise, maintaining the low temperature.
 - Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - After completion, cool the mixture, neutralize with dilute hydrochloric acid, and remove the ethanol under reduced pressure.
 - Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude diethyl methylmalonate. Purify by vacuum distillation.
- **Alkylation with 1-bromo-2-chloroethane:**
 - Prepare a solution of sodium ethoxide (1.0 eq) in absolute ethanol as described above.
 - Add the purified diethyl methylmalonate (1.0 eq) dropwise to the cooled ethoxide solution.

- Add 1-bromo-2-chloroethane (1.05 eq) dropwise.
- Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
- Work-up the reaction as in the first step to isolate the crude diethyl 2-(2-chloroethyl)-2-methylmalonate. Purify by vacuum distillation.
- Hydrolysis and Decarboxylation:
 - To the purified dialkylated ester, add an excess of a concentrated aqueous solution of a strong base (e.g., sodium hydroxide) and heat to reflux to hydrolyze the ester groups.
 - After hydrolysis is complete (as indicated by the disappearance of the ester on TLC), cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic.
 - Gently heat the acidified solution to effect decarboxylation, which is usually accompanied by the evolution of carbon dioxide.
 - After gas evolution ceases, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
 - Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude **4-Chloro-2-methylbutanoic acid**.
 - The final product can be further purified by vacuum distillation or crystallization.

Mandatory Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed multi-step synthesis of **4-Chloro-2-methylbutanoic acid**.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-Chloro-2-methylbutanoic acid** via malonic ester synthesis.

Potential Applications and Biological Significance

Halogenated organic compounds, including chlorinated carboxylic acids, are important scaffolds in medicinal chemistry and drug discovery.[11][12][13] The presence of a chlorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule by influencing its lipophilicity, metabolic stability, and ability to form specific interactions such as halogen bonds with biological targets.[11][12][13]

While specific biological activities for **4-Chloro-2-methylbutanoic acid** have not been reported, its structure suggests potential as a building block in the synthesis of more complex molecules with therapeutic potential. It could be explored as a fragment in the design of enzyme inhibitors or as a starting material for the synthesis of novel pharmaceutical agents. Further research is required to elucidate any intrinsic biological activity of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 4-chlorobutanoic acid [chemister.ru]

- 3. CAS 627-00-9: 4-Chlorobutanoic acid | CymitQuimica [cymitquimica.com]
- 4. grokipedia.com [grokipedia.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. Malonic Ester Synthesis [organic-chemistry.org]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ch21: Malonic esters [chem.ucalgary.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["4-Chloro-2-methylbutanoic acid" IUPAC nomenclature and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12912489#4-chloro-2-methylbutanoic-acid-iupac-nomenclature-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com